2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
CAS No.: 1351634-07-5
VCID: VC6186470
Molecular Formula: C17H15Cl2NO2
Molecular Weight: 336.21
* For research use only. Not for human or veterinary use.

Description |
2,5-Dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a synthetic organic compound categorized under the class of benzamides. Its molecular formula is with a molecular weight of approximately 336.21 g/mol. The compound features a dichloro-substituted benzamide structure, which is further characterized by the presence of a hydroxy group on a dihydroindene moiety. This unique structural configuration suggests potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research. Structural RepresentationThe compound's structural representation highlights the functional groups involved:
Synthesis MethodsThe synthesis of 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide can be approached through various methodologies, often involving metal-catalyzed reactions or other synthetic organic chemistry techniques. Key steps in the synthesis may include:
Pharmacological PotentialResearch indicates that compounds similar to 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide may exhibit diverse biological activities including:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles. Experimental StudiesExperimental studies involving this compound would typically focus on its interaction with biological targets and pathways. Relevant data from such studies could provide insights into its efficacy and safety profile. |
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CAS No. | 1351634-07-5 |
Product Name | 2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide |
Molecular Formula | C17H15Cl2NO2 |
Molecular Weight | 336.21 |
IUPAC Name | 2,5-dichloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Standard InChI | InChI=1S/C17H15Cl2NO2/c18-12-5-6-15(19)13(9-12)16(21)20-10-17(22)8-7-11-3-1-2-4-14(11)17/h1-6,9,22H,7-8,10H2,(H,20,21) |
Standard InChIKey | QTJDRLBTCPCNRZ-UHFFFAOYSA-N |
SMILES | C1CC(C2=CC=CC=C21)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Solubility | not available |
PubChem Compound | 71782158 |
Last Modified | Aug 18 2023 |
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